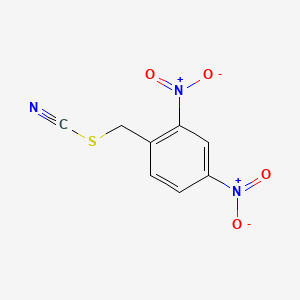

Thiocyanic acid, 2,4-dinitrobenzyl ester

Description

Historical Context and Evolution of Research Interest in Thiocyanic Acid Derivatives

The study of thiocyanic acid derivatives, broadly classified as organic thiocyanates, has a rich history rooted in the development of organic sulfur chemistry. Initially, research focused on fundamental synthesis methods and understanding the reactivity of the thiocyanate (B1210189) functional group (-SCN). A common and long-standing method for their preparation involves the reaction of alkyl halides with alkali metal thiocyanates. wikipedia.orgorganic-chemistry.org Over the decades, the scientific community's interest has evolved from these foundational synthetic pursuits to exploring the vast utility of organic thiocyanates as versatile intermediates. They are now recognized as valuable building blocks for creating a wide array of sulfur-containing compounds. researchgate.net

The evolution of analytical techniques and a deeper understanding of reaction mechanisms have paved the way for more sophisticated applications. Research has expanded to include the development of novel catalytic systems for thiocyanation and the use of these derivatives in complex molecular constructions. The ambident nature of the thiocyanate ion, which can lead to the formation of both thiocyanates (R-SCN) and isothiocyanates (R-NCS), has been a persistent area of study, with ongoing efforts to control the chemoselectivity of these reactions. researchgate.net

Significance of Thiocyanic Acid, 2,4-Dinitrobenzyl Ester in Contemporary Organic Chemistry and Biochemistry Research

The significance of this compound in modern research stems from the unique combination of its two principal components: the thiocyanate group and the 2,4-dinitrophenyl moiety.

In organic chemistry , this compound serves as a useful synthetic intermediate. The thiocyanate group can be transformed into various other sulfur-containing functionalities, making it a valuable tool in synthetic strategies. researchgate.net The 2,4-dinitrophenyl group, a strong electron-withdrawing system, influences the reactivity of the molecule and provides a chromophore that can be useful for analytical purposes, such as high-performance liquid chromatography (HPLC) analysis. sielc.com

In the realm of biochemistry and immunology , the compound is particularly notable for its role as a hapten. nih.gov A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. The 2,4-dinitrophenyl (DNP) group is a classic and widely used hapten in immunological research to study the mechanisms of antibody formation and allergic responses. nih.govsynabs.bedeepdyve.com When conjugated to a carrier, 2,4-dinitrophenyl thiocyanate can be used to investigate hapten-specific immune reactions. nih.gov Furthermore, its designation as a tolerogen suggests its potential use in studies aimed at inducing immune tolerance, a state of unresponsiveness of the immune system to substances or tissues that have the capacity to elicit an immune response. nih.gov The dinitrophenyl motif is also being incorporated into the design of fluorescent probes for detecting biologically crucial molecules like glutathione, highlighting its expanding role in chemical biology. mdpi.com

Current Research Landscape and Unaddressed Questions Pertaining to this compound

The current research landscape for compounds like this compound is characterized by a focus on specialized applications that leverage its unique chemical and biological properties. Key areas of contemporary investigation include:

Development of Advanced Bioanalytical Tools: Inspired by the use of the dinitrophenyl group in fluorescent probes, researchers are exploring the synthesis of novel probes based on the 2,4-dinitrobenzyl ester scaffold for the selective detection and imaging of other important biomolecules. mdpi.com

Immunomodulation Studies: The role of this compound as a hapten and a potential tolerogen continues to be an area of interest. nih.gov Further studies are needed to fully elucidate the mechanisms by which it can induce specific immune responses or tolerance, which could have implications for understanding and managing allergies and autoimmune diseases.

Synthetic Methodology: While general methods for synthesizing organic thiocyanates are well-established, there is always a drive to develop more efficient, selective, and environmentally benign synthetic routes. Research may focus on novel catalytic methods for the direct thiocyanation of 2,4-dinitrobenzyl derivatives.

Several unaddressed questions remain, representing opportunities for future research:

What is the full spectrum of its biological activity beyond its role as a hapten?

Can the reactivity of the thiocyanate group in this specific molecule be precisely controlled to create novel sulfur-containing heterocyclic compounds of medicinal interest?

How does its tolerogenic activity compare to other known tolerogens, and what are the precise cellular and molecular pathways involved?

Can this compound be integrated into more complex molecular systems, such as antibody-drug conjugates or targeted imaging agents?

Addressing these questions will likely lead to new applications and a more profound understanding of the chemical and biological properties of this compound.

Chemical and Physical Properties

Below are tables detailing the computed and experimental properties of this compound.

Computed Properties

| Property | Value |

|---|---|

| Molecular Weight | 225.18 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Exact Mass | 224.984427 g/mol |

| Monoisotopic Mass | 224.984427 g/mol |

| Topological Polar Surface Area | 111 Ų |

| Heavy Atom Count | 15 |

| Formal Charge | 0 |

| Complexity | 314 |

Experimental Properties

| Property | Value |

|---|---|

| Melting Point | 138-140 °C |

| Boiling Point | 368.4 °C at 760 mmHg |

| Flash Point | 176.6 °C |

| Density | 1.62 g/cm³ |

| Vapor Pressure | 1.28E-05 mmHg at 25°C |

| Refractive Index | 1.666 |

Structure

3D Structure

Properties

CAS No. |

13287-50-8 |

|---|---|

Molecular Formula |

C8H5N3O4S |

Molecular Weight |

239.21 g/mol |

IUPAC Name |

(2,4-dinitrophenyl)methyl thiocyanate |

InChI |

InChI=1S/C8H5N3O4S/c9-5-16-4-6-1-2-7(10(12)13)3-8(6)11(14)15/h1-3H,4H2 |

InChI Key |

DALHWMJWWPDQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CSC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Established Reaction Pathways for the Synthesis of Thiocyanic Acid, 2,4-Dinitrobenzyl Ester

The traditional synthesis of this compound primarily relies on nucleophilic substitution reactions. These methods are well-documented and involve the reaction of a suitable 2,4-dinitrobenzyl precursor with a thiocyanate (B1210189) salt.

The most prevalent and established method for synthesizing this compound is the reaction of a 2,4-dinitrobenzyl halide, such as 2,4-dinitrobenzyl chloride or bromide, with an alkali metal thiocyanate like potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). This reaction is a classic example of a Williamson ether synthesis-type reaction, adapted for a sulfur nucleophile.

The general reaction is as follows: C₇H₅ClN₂O₄ (2,4-Dinitrobenzyl chloride) + KSCN (Potassium thiocyanate) → C₈H₅N₃O₄S (this compound) + KCl (Potassium chloride)

This synthesis is typically performed in a polar aprotic solvent, such as acetone (B3395972), acetonitrile (B52724), or dimethylformamide (DMF), to facilitate the dissolution of the ionic thiocyanate salt and promote the nucleophilic substitution mechanism.

While direct reaction with 2,4-dinitrobenzyl alcohol is also a potential pathway, it is generally less favored as the hydroxyl group is a poor leaving group. ontosight.ai Activation of the alcohol, for instance, by conversion to a sulfonate ester (e.g., tosylate or mesylate), would be necessary to facilitate the substitution with the thiocyanate ion. organic-chemistry.org

The primary synthetic route involving a 2,4-dinitrobenzyl halide and a thiocyanate salt proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The benzylic carbon, activated by the two electron-withdrawing nitro groups on the benzene (B151609) ring, is highly electrophilic and susceptible to nucleophilic attack.

A key mechanistic feature is the ambident nature of the thiocyanate ion (⁻SCN). It possesses two nucleophilic centers: the "soft" sulfur atom and the "hard" nitrogen atom. The outcome of the reaction—formation of a thiocyanate (R-SCN) versus an isothiocyanate (R-NCS)—is governed by several factors, including Hard and Soft Acids and Bases (HSAB) theory.

Nucleophilic Attack: The benzylic carbon of the 2,4-dinitrobenzyl substrate is considered a soft electrophile. According to HSAB theory, soft acids prefer to react with soft bases. The sulfur atom of the thiocyanate ion is a softer nucleophile than the nitrogen atom. Consequently, the attack preferentially occurs through the sulfur atom, leading to the formation of the desired this compound.

Solvent Effects: Polar aprotic solvents, commonly used for this reaction, solvate the cation (e.g., K⁺) of the thiocyanate salt but leave the anion relatively free. This enhances the nucleophilicity of the thiocyanate ion, favoring the Sₙ2 pathway.

Leaving Group: The reaction rate is also dependent on the nature of the leaving group, with bromide being a better leaving group than chloride, potentially leading to faster reaction times or milder required conditions.

Novel Approaches and Innovations in the Synthesis of this compound

Recent advancements in organic synthesis have introduced more efficient and environmentally benign methods for thiocyanation, which can be applied to the synthesis of this compound. researchgate.net These novel approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of nucleophilic substitution reactions. organic-chemistry.org This technique can reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.

Phase-Transfer Catalysis (PTC): PTC is an effective technique for reactions involving a water-soluble nucleophile (like KSCN) and an organic-soluble substrate (like 2,4-dinitrobenzyl chloride). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the thiocyanate anion from the aqueous phase to the organic phase, where the reaction occurs, thereby increasing the reaction rate.

Photochemical and Electrochemical Methods: Modern research highlights the use of photo- and electrochemically induced reactions for forming C–SCN bonds. rsc.org These methods often proceed under mild conditions, using light or electrical energy to generate reactive thiocyanate radicals from sources like ammonium thiocyanate, offering alternative mechanistic pathways. rsc.orgmdpi.com

Ionic Liquids as Solvents: Ionic liquids are being explored as green solvent alternatives. organic-chemistry.org Using an ionic liquid like 1-butyl-3-methylimidazolium thiocyanate ([bmim][SCN]) can allow the ionic liquid to act as both the solvent and the thiocyanate source, simplifying the reaction setup and workup. nih.gov

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring efficiency and cost-effectiveness. Key parameters that are typically optimized include the choice of solvent, thiocyanate source, reaction temperature, and time. While specific optimization data for this compound is dispersed, the following table represents a typical optimization study for the synthesis of an aromatic thiocyanate from its corresponding halide. researchgate.net

| Entry | Thiocyanate Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | KSCN | Acetone | 56 (Reflux) | 8 | 85 |

| 2 | NH₄SCN | Acetone | 56 (Reflux) | 8 | 78 |

| 3 | KSCN | Acetonitrile | 82 (Reflux) | 6 | 92 |

| 4 | KSCN | DMF | 25 (RT) | 12 | 88 |

| 5 | KSCN | DMF | 60 | 4 | 91 |

| 6 | KSCN | Ethanol | 78 (Reflux) | 10 | 65 |

Data is representative of typical optimization studies for Sₙ2 thiocyanation reactions.

From such studies, it is generally concluded that polar aprotic solvents like acetonitrile and DMF provide the best results, leading to higher yields in shorter reaction times. researchgate.net The choice between KSCN and NH₄SCN often depends on solubility and cost, with KSCN frequently giving slightly better yields.

Atom Economy and Green Chemistry Principles in this compound Synthesis

Evaluating synthetic routes through the lens of green chemistry is essential for sustainable chemical manufacturing. Atom economy is a key metric that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com

For the established synthesis from 2,4-dinitrobenzyl chloride and potassium thiocyanate:

Molecular Weight of Reactants: C₇H₅ClN₂O₄ (216.58 g/mol ) + KSCN (97.18 g/mol ) = 313.76 g/mol

Molecular Weight of Desired Product: C₈H₅N₃O₄S (239.21 g/mol )

Atom Economy Calculation: (239.21 / 313.76) * 100% ≈ 76.2%

An atom economy of 76.2% indicates that a significant portion of the reactant mass (23.8%) is converted into a byproduct, in this case, potassium chloride (KCl). While this is not ideal, it is characteristic of many substitution reactions.

| Principle | Application in Synthesis |

|---|---|

| Waste Prevention | While the KCl byproduct is inherent, optimizing the reaction to achieve near-quantitative yields minimizes waste from side reactions and unreacted starting materials. |

| Safer Solvents | Replacing hazardous solvents like DMF with greener alternatives such as acetone or exploring solvent-free conditions (e.g., mechanochemistry or microwave synthesis) is a key goal. nih.gov |

| Energy Efficiency | Employing energy-efficient methods like microwave heating instead of conventional refluxing can significantly reduce energy consumption. Performing reactions at ambient temperature, if possible, is the most energy-efficient approach. |

| Catalysis | Using catalytic methods, such as phase-transfer catalysis, can improve reaction efficiency and reduce the need for stoichiometric reagents or harsh conditions. rsc.org |

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more environmentally sustainable.

Reactivity Profiles and Reaction Mechanisms of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Electrophilic and Nucleophilic Reactivity of the Thiocyanic Acid Moiety in the Ester

The thiocyanate (B1210189) group (-SCN) is an ambident nucleophile, meaning it can react at two different sites: the sulfur atom and the nitrogen atom. rsc.org This dual reactivity is a key feature of its chemical profile. In the context of Thiocyanic acid, 2,4-dinitrobenzyl ester, the thiocyanate moiety's reactivity is significantly influenced by the strongly electron-withdrawing 2,4-dinitrobenzyl group.

Organic thiocyanates are versatile intermediates in chemical synthesis, allowing for the formation of various sulfur-containing compounds. nih.govwikipedia.org The formation of the C–SCN bond itself can occur through several mechanisms, including nucleophilic substitution, electrophilic substitution, and free radical thiocyanation. nih.govnih.gov

Nucleophilic Character: The thiocyanate ion ([SCN]⁻) is a well-known nucleophile, readily participating in substitution reactions. organic-chemistry.orgwikipedia.org In the ester, while the sulfur atom is covalently bonded to the benzyl (B1604629) group, the nitrogen atom's lone pair of electrons can still exhibit nucleophilic character. However, the primary nucleophilic reactions involving this moiety often occur after cleavage, releasing the thiocyanate ion.

Electrophilic Character: Conversely, the thiocyanate group can also act as an electrophile. researchgate.net The carbon atom of the SCN group is susceptible to attack by strong nucleophiles. Furthermore, electrophilic thiocyanation is a common method for introducing the -SCN functional group into organic molecules. researchgate.net Reagents like thiocyanogen, (SCN)₂, or other sources of "SCN⁺" are used to thiocyanate aromatic and heteroaromatic compounds. researchgate.netmdpi.com While this compound is not a primary thiocyanating agent in the same vein as thiocyanogen, its structure allows for reactions where the thiocyanate group is transferred.

The reactivity of the thiocyanate moiety can be summarized in the following table:

| Reaction Type | Attacking Species | Site of Attack on -SCN | Resulting Transformation |

| Nucleophilic Attack | Nucleophile (e.g., R⁻) | Carbon atom | Displacement of the dinitrobenzyl group |

| Electrophilic Addition | Electrophile (e.g., H⁺) | Nitrogen atom | Protonation |

| Radical Addition | Radical (e.g., R•) | Sulfur or Carbon | Formation of new C-S or C-C bonds |

Reactivity of the 2,4-Dinitrobenzyl Group in this compound

The 2,4-dinitrobenzyl group is characterized by a benzene (B151609) ring substituted with two strongly electron-withdrawing nitro (-NO₂) groups at the ortho and para positions. rsc.org These groups significantly decrease the electron density of the aromatic ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr). semanticscholar.orgresearchgate.netchegg.com

The primary reaction mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. semanticscholar.org The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro groups. The subsequent departure of the leaving group, in this case, the thiocyanate group, restores the aromaticity of the ring.

The general mechanism for SNAr reactions on 2,4-dinitrobenzene derivatives is as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon).

Formation of Meisenheimer Complex: A resonance-stabilized, negatively charged intermediate is formed.

Departure of Leaving Group: The thiocyanate group is eliminated, and the aromatic ring is reformed.

The reactivity of the 2,4-dinitrobenzyl group is heavily dependent on the nature of the attacking nucleophile and the solvent. semanticscholar.orgresearchgate.net For instance, reactions with hydrazine (B178648) are well-documented for various 2,4-dinitrobenzene derivatives, leading to the formation of 2,4-dinitrophenylhydrazine. semanticscholar.orgresearchgate.netresearchgate.net

Cleavage and Transformation Reactions Involving this compound

The ester linkage in this compound can be cleaved through several pathways, targeting either the S-C (benzyl) bond or the C≡N bond within the thiocyanate group.

Cleavage of the S-Benzyl Bond: Nitrobenzyl groups, particularly ortho- and para-nitrobenzyl groups, are known to be labile under specific conditions and are often used as protecting groups in organic synthesis. nih.gov Cleavage can be induced photochemically or under basic conditions. nih.govresearchgate.net For example, o- and p-nitrobenzyl groups can be removed from various substrates using aqueous sodium hydroxide (B78521) in methanol, a reaction that is dependent on the presence of oxygen. nih.gov This suggests that the S-C bond in this compound could be cleaved under similar oxidative basic conditions to release the thiocyanate ion and a 2,4-dinitrobenzyl derivative.

Transformations of the Thiocyanate Group: Once cleaved or reacting in situ, the thiocyanate group can undergo various transformations:

Hydrolysis: Organic thiocyanates can be hydrolyzed to form thiocarbamates in the Riemschneider thiocarbamate synthesis. wikipedia.org

Isomerization: Some organic thiocyanates can isomerize to the more thermodynamically stable isothiocyanates (R-NCS). This reaction is particularly facile for allylic and acyl thiocyanates. wikipedia.org

Reduction: Electrochemical reduction can convert thiocyanates to thioates and cyanide. wikipedia.org

Conversion to other sulfur compounds: The thiocyanate group serves as a precursor for a range of other sulfur-containing functional groups, including sulfides, disulfides, and thiols. nih.gov

Role of this compound as a Reagent in Organic Transformations

Organic thiocyanates are valuable building blocks in synthetic chemistry. nih.govwikipedia.org this compound can potentially serve as a reagent for introducing the thiocyanate group into other molecules, a process known as thiocyanation. nih.govrsc.org

Thiocyanating Agent: Due to the good leaving group ability of the 2,4-dinitrophenoxide ion (after potential oxidation) or the stability of the 2,4-dinitrobenzyl radical, this compound could act as an electrophilic source of the "SCN" group or a radical source under appropriate conditions. Direct thiocyanation reactions are crucial for synthesizing bioactive molecules and often proceed through nucleophilic, electrophilic, or radical pathways. nih.govrsc.org

Cyanylation Reagent: In specific contexts, thiocyanates can act as cyanylating agents. For instance, converting the terminal thiol of an acyl carrier protein's arm into a thiocyanate activates the site for selective cross-linking with a partner enzyme, releasing a cyanide anion in the process. richmond.edu This suggests that this compound might be explored for similar protein modification or cyanylation reactions where the 2,4-dinitrobenzyl group acts as a leaving group.

The potential applications are summarized below:

| Transformation | Role of the Ester | Reaction Type | Potential Product |

| Thiocyanation of nucleophiles | SCN group donor | Nucleophilic Substitution | R-SCN |

| Cyanylation of substrates | Cyanide source | Nucleophilic Substitution/Elimination | R-CN |

| Synthesis of heterocycles | Building block | Cyclization reactions | Sulfur- and nitrogen-containing rings |

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the reviewed literature. However, studies on related compounds provide valuable insights into the probable reaction dynamics.

Kinetics of Nucleophilic Aromatic Substitution: Studies on the reaction of various 1-substituted-2,4-dinitrobenzenes with nucleophiles like hydrazine have shown that the rate-determining step can vary. semanticscholar.orgresearchgate.net It can be the formation of the Meisenheimer intermediate or the departure of the leaving group, depending on the solvent and the leaving group's basicity. semanticscholar.orgresearchgate.net For a reaction involving this compound, the rate would be influenced by the stability of the departing thiocyanate anion.

Thermodynamics: The thermodynamics of the SNAr reaction would be governed by the relative stability of the reactants, the Meisenheimer intermediate, and the products. The strong electron-withdrawing nitro groups stabilize the intermediate, lowering the activation energy and making the reaction thermodynamically favorable. The isomerization of the thiocyanate product to an isothiocyanate, if it occurs, is generally an exothermic process, driven by the greater stability of the R-NCS linkage. wikipedia.org

A summary of expected kinetic and thermodynamic parameters is presented below:

| Reaction Type | Expected Rate Dependence | Key Thermodynamic Factors |

| SNAr | First-order in ester and nucleophile | Stability of Meisenheimer complex, Leaving group ability |

| S-Benzyl Bond Cleavage | Dependent on catalyst/reagent (e.g., [OH⁻], [O₂]) | Bond dissociation energy of S-C bond |

| Isomerization to Isothiocyanate | First-order in ester | Relative stability of R-SCN vs. R-NCS |

Further experimental studies are required to determine the precise rate constants, activation energies, and thermodynamic parameters for the reactions of this compound.

Exploration of Derivatives and Analogs of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Synthesis and Structural Elucidation of Substituted Thiocyanic Acid, 2,4-Dinitrobenzyl Ester Analogs

The synthesis of substituted 2,4-dinitrobenzyl ester analogs of thiocyanic acid can be approached through established methodologies in organic chemistry. A primary route involves the nucleophilic substitution of a substituted 2,4-dinitrobenzyl halide with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate. The reactivity of the benzylic halide is significantly enhanced by the presence of the electron-withdrawing nitro groups on the aromatic ring. msu.edumdpi.com

The general synthetic scheme can be represented as follows:

Scheme 1: General synthesis of substituted this compound analogs.

The structural elucidation of these synthesized analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is instrumental in confirming the structure of the benzyl (B1604629) moiety. The benzylic protons typically appear as a singlet in a specific chemical shift range. The aromatic protons exhibit characteristic splitting patterns depending on the substitution on the benzene (B151609) ring. 13C NMR spectroscopy provides information on the carbon skeleton of the molecule. chemicalbook.com

Infrared (IR) Spectroscopy: The presence of the thiocyanate group is readily identified by a sharp and intense absorption band in the IR spectrum, typically in the range of 2140-2160 cm-1, corresponding to the C≡N stretching vibration. researchgate.net The nitro groups also give rise to characteristic strong absorption bands.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.

An illustrative data table for the characterization of a hypothetical series of substituted analogs is presented below.

Table 1: Spectroscopic Data for Hypothetical Substituted this compound Analogs

| Compound | Substituent (R) | 1H NMR (δ, ppm, CDCl3) | 13C NMR (δ, ppm, CDCl3) | IR (ν, cm-1) |

|---|---|---|---|---|

| 1a | H | 8.85 (d, 1H), 8.50 (dd, 1H), 7.90 (d, 1H), 4.50 (s, 2H) | 148.5, 141.0, 135.0, 128.0, 121.0, 112.0 (aromatic & SCN), 35.0 (CH2) | 2155 (SCN), 1530, 1350 (NO2) |

| 1b | 5-Cl | 8.86 (s, 1H), 8.45 (d, 1H), 7.95 (d, 1H), 4.48 (s, 2H) | 149.0, 140.0, 136.0, 130.0, 122.0, 112.5 (aromatic & SCN), 34.8 (CH2) | 2158 (SCN), 1535, 1355 (NO2) |

| 1c | 6-CH3 | 8.60 (d, 1H), 8.30 (d, 1H), 2.50 (s, 3H), 4.60 (s, 2H) | 147.0, 142.0, 138.0, 130.0, 125.0, 112.0 (aromatic & SCN), 36.0 (CH2), 20.0 (CH3) | 2150 (SCN), 1525, 1345 (NO2) |

Structure-Reactivity Relationship Studies in Derivatives of this compound

The reactivity of this compound and its derivatives is largely dictated by the electrophilic nature of the benzylic carbon and the properties of the thiocyanate leaving group. The two nitro groups strongly withdraw electron density from the benzene ring, making the benzylic carbon highly susceptible to nucleophilic attack.

Structure-reactivity relationships can be quantitatively assessed by studying the kinetics of nucleophilic substitution reactions with a series of nucleophiles. For instance, the reaction with a common nucleophile, such as piperidine (B6355638) or thiophenol, can be monitored spectrophotometrically. The rate of these reactions is expected to be influenced by the nature of the substituent on the aromatic ring.

A Hammett plot, correlating the logarithm of the rate constants (log k) with the Hammett substituent constants (σ), can provide valuable insights into the electronic effects of the substituents on the reaction rate. A positive ρ (rho) value from the Hammett equation (log(kX/kH) = ρσ) would indicate that electron-withdrawing groups on the benzene ring accelerate the reaction by further stabilizing the developing negative charge in the transition state of a nucleophilic attack.

Below is a hypothetical data table illustrating the kind of kinetic data that could be obtained from such a study.

Table 2: Hypothetical Kinetic Data for the Reaction of Substituted this compound Analogs with a Nucleophile

| Compound | Substituent (R) | Hammett Constant (σ) | Second-Order Rate Constant, k (M-1s-1) |

|---|---|---|---|

| 2a | 5-OCH3 | -0.27 | 0.05 |

| 2b | 5-CH3 | -0.17 | 0.12 |

| 2c | H | 0.00 | 0.35 |

| 2d | 5-Cl | 0.23 | 1.20 |

| 2e | 5-NO2 | 0.78 | 15.5 |

Functionalization Strategies for the Benzene Ring in this compound

Functionalization of the benzene ring in the target compound can be achieved either by starting with an already substituted benzene derivative or by direct modification of the 2,4-dinitrobenzyl thiocyanate core. The latter approach is challenging due to the deactivating nature of the nitro groups towards electrophilic aromatic substitution.

A more viable strategy is the synthesis of a variety of substituted 2,4-dinitrobenzyl halides which can then be converted to the corresponding thiocyanates. This allows for a wide range of functional groups to be introduced onto the aromatic ring. For example, starting from substituted toluenes, a sequence of nitration, benzylic bromination, and subsequent reaction with thiocyanate can yield the desired functionalized analogs. nih.gov

Furthermore, nucleophilic aromatic substitution on a suitable precursor, such as 1,5-dichloro-2,4-dinitrobenzene, can be employed to introduce various nucleophilic groups at the 5-position before the introduction of the benzyl thiocyanate moiety. rsc.orgrsc.org

Modifications of the Thiocyanate Ester Linkage in Related Compounds

The thiocyanate group (–SCN) is a versatile functional group that can be chemically transformed into a variety of other sulfur-containing moieties. These modifications allow for the synthesis of a diverse library of related compounds with potentially different chemical and physical properties.

One important transformation is the isomerization of the thiocyanate to an isothiocyanate (–NCS). This can sometimes be achieved thermally or photochemically. rsc.org The isothiocyanate group has a distinct reactivity profile, being susceptible to attack by nucleophiles at the central carbon atom.

The thiocyanate group can also undergo reduction to the corresponding thiol (–SH). This transformation opens up avenues for further functionalization through reactions characteristic of thiols, such as oxidation to disulfides or sulfonic acids, and alkylation to form thioethers.

Additionally, the thiocyanate group can react with various nucleophiles, leading to the displacement of the cyanide ion and the formation of new sulfur-linked compounds. The reactivity of the thiocyanate group in such reactions is influenced by the electronic nature of the dinitrobenzyl group. mdpi.comresearchgate.netresearchgate.net

Theoretical and Computational Investigations of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Quantum Chemical Calculations of Electronic Structure and Bonding in Thiocyanic Acid, 2,4-Dinitrobenzyl Ester

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to optimize the molecular geometry and calculate various electronic properties. For this compound, these calculations would reveal key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.82 |

| S-C≡N | 1.68 |

| C≡N | 1.16 |

| Benzyl (B1604629) C-S | 1.85 |

| Aromatic C-C (avg.) | 1.40 |

| C-N (nitro) | 1.48 |

| N-O (nitro) | 1.22 |

| Bond Angles (°) ** | |

| C-S-C | 99.5 |

| S-C-N | 179.0 |

| Benzyl C-C-S | 110.0 |

| O-N-O | 125.0 |

| Dihedral Angles (°) ** | |

| C(aromatic)-C(aromatic)-C(benzyl)-S | 90.0 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) analysis is essential for understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized on the thiocyanate (B1210189) group and the sulfur atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the dinitrophenyl ring, particularly on the nitro groups, due to their strong electron-withdrawing nature. A smaller HOMO-LUMO gap would suggest higher reactivity.

Charge distribution studies, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide insights into the partial atomic charges on each atom in the molecule. This information helps in identifying electrophilic and nucleophilic sites. In this compound, the carbon atom of the thiocyanate group and the carbon atoms attached to the nitro groups are expected to be electrophilic, while the nitrogen atom of the thiocyanate group and the oxygen atoms of the nitro groups would be nucleophilic.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

| S (thiocyanate) | -0.15 |

| C (thiocyanate) | +0.10 |

| N (thiocyanate) | -0.25 |

| C (benzyl) | +0.20 |

| N (nitro at C2) | +0.50 |

| O (nitro at C2) | -0.35 |

| N (nitro at C4) | +0.52 |

| O (nitro at C4) | -0.36 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Modeling of Reaction Pathways and Transition States for this compound

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information is crucial for understanding the reaction kinetics and predicting the most favorable reaction pathways.

The calculations would involve locating the transition state structure and then performing frequency calculations to confirm that it is a true first-order saddle point on the PES (i.e., it has exactly one imaginary frequency). The activation energy can then be calculated as the difference in energy between the transition state and the reactants.

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers or rotamers. For this compound, rotation around the C(aromatic)-C(benzyl) and C(benzyl)-S single bonds can lead to different conformers.

Energy minimization calculations are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface. A systematic conformational search can be performed by rotating the key dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of all low-energy conformers and their relative populations at a given temperature. The results of a conformational analysis can be visualized using a potential energy surface scan, which shows the energy of the molecule as a function of one or more dihedral angles.

The steric hindrance caused by the ortho-nitro group is expected to significantly influence the preferred conformation around the C(aromatic)-C(benzyl) bond, likely forcing the benzyl group to be out of the plane of the aromatic ring.

Table 3: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-S) (°) | Relative Energy (kcal/mol) |

| 1 | 90 | 0.00 |

| 2 | 0 | 5.2 |

| 3 | 180 | 3.8 |

| 4 | -90 | 0.00 |

Note: The data in this table is hypothetical and for illustrative purposes.

Applications of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester in Advanced Organic Synthesis

Thiocyanic Acid, 2,4-Dinitrobenzyl Ester as a Precursor for Nitrogen and Sulfur-Containing Compounds

Organic thiocyanates are well-established precursors for a variety of sulfur- and nitrogen-containing compounds, and this compound is no exception. researchgate.net The thiocyanate (B1210189) (-SCN) group is a versatile functional handle that can undergo several transformations to introduce sulfur and nitrogen functionalities into organic molecules.

The 2,4-dinitrobenzyl group acts as an activating group, making the sulfur atom susceptible to nucleophilic attack. This reactivity allows for the synthesis of a range of compounds that are otherwise difficult to access. For instance, the thiocyanate group can be transformed into thiols, sulfides, and other sulfur-containing moieties through various synthetic protocols.

Key Transformations and Resulting Compounds:

| Transformation Reaction | Reagents/Conditions | Resulting Compound Class | Significance |

| Reduction | Reducing agents (e.g., NaBH₄, LiAlH₄) | Thiols (Mercaptans) | Key intermediates in pharmaceuticals and materials. |

| Hydrolysis | Acidic or basic conditions | Thiocarbamates | Important in medicinal chemistry and as synthetic intermediates. |

| Reaction with Nucleophiles | Grignard reagents, organolithiums | Sulfides | Building blocks for complex sulfur-containing molecules. |

| Oxidation | Oxidizing agents (e.g., mCPBA) | Sulfonic acids, Sulfonyl cyanides | Used in the synthesis of sulfonamides and other bioactive compounds. |

These transformations highlight the role of this compound as a key building block. The ability to selectively introduce sulfur and nitrogen makes it a valuable tool for medicinal chemists and synthetic chemists aiming to create novel molecular architectures. nih.gov

Utility of this compound in the Synthesis of Heterocyclic Systems

Heterocyclic compounds are crucial in medicinal chemistry and materials science. The thiocyanate functional group is a powerful synthon for constructing various nitrogen- and sulfur-containing heterocycles. researchgate.netrroij.com this compound can serve as a key starting material in cyclocondensation reactions to form rings such as thiazoles, thiadiazines, and other related systems. tandfonline.comresearchgate.net

The general strategy involves the reaction of the thiocyanate with a molecule containing two nucleophilic sites, leading to an intramolecular cyclization. The 2,4-dinitrophenyl group can influence the reaction's regioselectivity and can be cleaved during the process or remain as a substituent on the final heterocyclic ring.

Examples of Heterocyclic Systems Synthesized from Thiocyanate Precursors:

| Heterocyclic System | General Synthetic Approach | Key Reagents |

| Thiazoles | Hantzsch thiazole (B1198619) synthesis variant; Reaction with α-haloketones. tandfonline.comyoutube.com | α-haloketones, thioamides (formed in situ from thiocyanate). organic-chemistry.orgacs.org |

| Thiadiazines | Cyclocondensation with hydrazine (B178648) derivatives. researchgate.net | Hydrazine hydrate, substituted hydrazines. |

| Thiophenes | Reaction with activated methylene (B1212753) compounds. rroij.com | Malononitrile, ethyl cyanoacetate. |

| Thiazolines | Reaction with acetylenic dicarboxylates. semanticscholar.org | Dimethyl acetylenedicarboxylate (B1228247) (DMAD). |

The synthesis of these heterocyclic scaffolds is of great interest due to their prevalence in biologically active molecules and functional materials. nih.govnih.gov

Role as an Intermediate in Multi-Step Chemical Transformations

In complex, multi-step syntheses, the strategic introduction and transformation of functional groups are paramount. organic-chemistry.org this compound is a valuable intermediate in such sequences. It can be readily prepared from the corresponding 2,4-dinitrobenzyl halide and a thiocyanate salt. Once formed, it serves as a stable, isolable compound that can be carried forward to subsequent steps.

The utility of the 2,4-dinitrobenzyl group is notable in peptide synthesis, where substituted benzyl (B1604629) esters are used as protecting groups. acs.orgresearchgate.net In a similar vein, the 2,4-dinitrobenzyl group in this thiocyanate ester can direct reactions or be used as a handle for purification before being transformed in a later step.

A typical multi-step sequence could involve:

Formation of the Thiocyanate: Nucleophilic substitution of a 2,4-dinitrobenzyl halide with a thiocyanate salt (e.g., KSCN or NH₄SCN).

Reaction of the Thiocyanate: The formed this compound is then reacted with another substrate, for example, to build a heterocyclic core.

Further Transformation: The resulting product can undergo additional modifications, where other parts of the molecule are altered.

This stepwise approach allows for the controlled construction of complex molecular frameworks.

Emerging Applications of this compound in Material Science Precursor Development

The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced materials. The presence of electron-withdrawing nitro groups, an aromatic system, and a sulfur-nitrogen functional group suggests potential applications in optoelectronics and polymer science.

While specific research on this exact compound in material science is emerging, the components of the molecule are known to contribute to useful material properties:

Dinitrophenyl Moiety: Compounds containing dinitrophenyl groups are known to have applications as haptens and can possess interesting optical properties. nih.gov The related 2,4-dinitrobenzenesulfonyl group is used in fluorescent probes.

Thiocyanate Group: The thiocyanate ligand is used to construct metal-organic frameworks (MOFs) and coordination polymers. rsc.org Thiocyanate-containing compounds can also serve as precursors for sulfur- and nitrogen-doped carbon materials, which have applications in catalysis and energy storage. The development of thiocyanate-based frameworks with unique optical properties suggests a potential avenue for materials derived from precursors like 2,4-dinitrobenzyl ester. rsc.org

Photolabile Benzyl Esters: Ortho-nitrobenzyl esters are well-known photolabile protecting groups used to create photo-responsive polymer networks. researchgate.net This suggests that the dinitrobenzyl ester could potentially be incorporated into polymers to create materials whose properties can be altered by light.

Future research may explore the polymerization of monomers derived from this compound or its use as a cross-linking agent to create functional polymers with tailored electronic or optical characteristics.

Academic Research on Biological Activities of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Investigation of Potential Antimicrobial Properties of Thiocyanic Acid, 2,4-Dinitrobenzyl Ester

No studies were found that investigated the antimicrobial properties of this compound against any bacterial strains. Therefore, no data on its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal concentrations (MBC) are available.

Research into Potential Antifungal Activities of this compound

There is no published research on the potential antifungal activities of this compound. As a result, information regarding its efficacy against any fungal species is non-existent in the current body of scientific literature.

Elucidation of Molecular Mechanisms Underlying Observed Biological Activities in Vitro

Given the absence of studies on its biological activities, no research has been conducted to elucidate the potential molecular mechanisms of action for this compound.

Structure-Activity Relationship (SAR) Studies for Biological Research on this compound

No structure-activity relationship (SAR) studies have been performed for this compound. Such studies are contingent on initial findings of biological activity, which are not available for this compound.

Analytical Methodologies in the Study of Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Spectroscopic Techniques for Reaction Monitoring and Product Analysis

Spectroscopic methods are indispensable for the real-time monitoring of chemical reactions that produce Thiocyanic acid, 2,4-dinitrobenzyl ester and for the structural confirmation of the final product. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the molecular structure and electronic properties of the compound.

Infrared (IR) Spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The most diagnostic absorption band is that of the thiocyanate (B1210189) (-SCN) group, which typically appears in the region of 2140-2175 cm⁻¹. The presence of the nitro groups (-NO₂) would also give rise to strong, characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The 2,4-dinitrobenzyl moiety is a strong chromophore, and its presence is expected to result in significant absorption in the UV-Vis region. This property is particularly useful for quantitative analysis and for monitoring reaction kinetics, as the formation of the product can be followed by the increase in absorbance at a specific wavelength. For instance, kinetic studies on the decomposition of related thiocyanate compounds have been effectively monitored using stopped-flow UV-Vis spectrophotometry. nih.gov

Table 1: Representative Spectroscopic Data for Related Compounds

| Technique | Compound | Characteristic Signals/Bands | Reference |

| ¹H NMR | Benzyl (B1604629) Thiocyanate | 4.34 ppm (s, 2H, CH₂), 7.31–7.42 ppm (m, 5H, Ar-H) | nih.gov |

| ¹³C NMR | Benzyl Thiocyanate | 37.0 ppm (CH₂), 127.0, 128.0, 128.5 ppm (Ar-CH), 129.2 ppm (SCN), 133.5 ppm (Ar-C) | nih.gov |

| IR | Benzyl Thiocyanate | ~2150 cm⁻¹ (C≡N stretch) | spectrabase.com |

| UV-Vis | 2,4-Dinitroaniline | λmax ~346 nm |

Chromatographic Separations for Isolation and Purification in Synthetic Research

Following the synthesis of this compound, chromatographic techniques are essential for isolating the target compound from the reaction mixture and for its purification. The choice of chromatographic method depends on the scale of the synthesis and the physicochemical properties of the compound and any impurities.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purification checks. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from starting materials and byproducts can be visualized.

Column Chromatography is the most common method for the preparative purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase would likely be employed, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the solvent mixture is optimized to achieve the best separation.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical and preparative-scale purification. A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, could be developed for the analysis and purification of this compound. nih.govmdpi.com UV detection would be highly effective due to the strong UV absorbance of the dinitrophenyl group.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), can be used for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. For instance, thiocyanates can be derivatized with reagents like pentafluorobenzyl bromide to make them amenable to GC-MS analysis. researchgate.netnih.govresearchgate.net

Table 2: Chromatographic Methods for the Analysis of Thiocyanate-Containing Compounds

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |

| TLC | Silica Gel | Hexane/Ethyl Acetate | UV light | Reaction monitoring, Purity check | |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | - | Preparative purification | rsc.org |

| HPLC | C18 | Acetonitrile/Water | UV, Fluorimetric | Quantitative analysis, Purification | nih.govmdpi.com |

| GC-MS | Capillary Column | Helium | Mass Spectrometry | Analysis of derivatized thiocyanates | researchgate.netnih.govresearchgate.net |

| Ion Chromatography | Anion Exchange | - | UV, Conductivity | Analysis of thiocyanate anion | mdpi.comresearchgate.net |

Advanced Characterization Methods for Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms involving this compound, more advanced analytical techniques are employed. These methods can provide detailed structural information and help to identify transient intermediates.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the compound and for obtaining structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. In mechanistic studies, MS can be used to identify reaction intermediates and products, helping to piece together the reaction pathway. For example, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive method for the simultaneous analysis of related compounds in complex matrices. nih.gov

X-ray Crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline sample. If a suitable single crystal of this compound can be grown, X-ray crystallography can confirm its three-dimensional structure, including bond lengths and angles. This information is invaluable for understanding the molecule's reactivity and intermolecular interactions.

Computational Studies , such as Density Functional Theory (DFT) calculations, can complement experimental data. These theoretical methods can be used to predict spectroscopic properties, reaction energies, and transition state structures, providing insights into the reaction mechanism at a molecular level. Mechanistic studies on related isothiocyanate formations have utilized DFT calculations to understand competing reaction pathways. rsc.org

Future Research Directions and Unexplored Avenues for Thiocyanic Acid, 2,4 Dinitrobenzyl Ester

Development of Asymmetric Synthetic Routes

Currently, the synthesis of Thiocyanic acid, 2,4-dinitrobenzyl ester is likely achieved through traditional nucleophilic substitution reactions. A significant future challenge and opportunity lies in the development of asymmetric synthetic routes to access chiral versions of this molecule, should a chiral center be introduced into its structure. While the parent molecule is achiral, derivatives with stereocenters could be of interest for various applications, including as chiral building blocks or probes for biological systems.

Future research could focus on several strategies:

Catalytic Asymmetric Thiocyanation: The development of chiral catalysts, potentially based on transition metals or organocatalysts, could enable the enantioselective introduction of the thiocyanate (B1210189) group to a prochiral 2,4-dinitrobenzyl precursor. This approach would be a novel extension of existing asymmetric thiocyanation methodologies to a new class of substrates.

Use of Chiral Auxiliaries: A more traditional but reliable approach would involve the use of chiral auxiliaries attached to the 2,4-dinitrobenzyl moiety. Diastereoselective thiocyanation followed by removal of the auxiliary could provide access to enantioenriched products.

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative. Future research could explore the use of engineered enzymes, such as halogenases or transferases, to catalyze the asymmetric synthesis of chiral derivatives of this compound.

| Potential Asymmetric Synthetic Strategy | Key Research Focus | Anticipated Outcome |

| Catalytic Asymmetric Thiocyanation | Design and screening of novel chiral catalysts. | Enantioselective synthesis in a single step. |

| Chiral Auxiliary-Mediated Synthesis | Development of efficient and recyclable auxiliaries. | High diastereoselectivity and predictable stereochemical outcome. |

| Biocatalytic Synthesis | Enzyme screening and protein engineering. | Green and highly enantioselective synthesis under mild conditions. |

Discovery of Novel Reaction Pathways and Catalytic Applications

The thiocyanate group is a versatile functional group that can undergo a variety of transformations. Future research should aim to uncover novel reaction pathways for this compound, leveraging the unique electronic properties conferred by the 2,4-dinitrobenzyl group.

Key areas for exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Investigating the use of this compound as a partner in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) could lead to the synthesis of a wide range of novel 2,4-dinitrobenzyl-containing compounds with potential applications in materials science and medicinal chemistry.

Cyclization Reactions: The thiocyanate moiety can participate in various cyclization reactions to form heterocyclic compounds. Exploring intramolecular cyclizations of suitably functionalized derivatives of this compound could provide access to novel heterocyclic scaffolds.

Catalytic Applications: The 2,4-dinitrobenzyl group can act as a leaving group in nucleophilic substitution reactions. This property could be exploited in the development of novel catalytic cycles where this compound serves as a source of the thiocyanate anion under mild conditions. Furthermore, the compound itself or its derivatives could be investigated as organocatalysts for various transformations. One study has already shown that 2,4-dinitrophenylthiocyanate can react with essential sulfhydryl groups of enzymes, suggesting potential for biochemically relevant catalytic or inhibitory applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly moving towards continuous manufacturing processes, which offer numerous advantages over traditional batch methods, including improved safety, efficiency, and scalability.

Future research in this area should focus on:

Development of a Continuous Flow Synthesis: Translating the synthesis of this compound to a continuous flow process would enable safer handling of potentially hazardous reagents and intermediates, as well as allow for precise control over reaction parameters, leading to higher yields and purity.

Automated Reaction Optimization: Automated flow systems can be used to rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to identify the optimal parameters for the synthesis of this compound and its derivatives. This would significantly accelerate the research and development process.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., HPLC, NMR) and purification modules into a flow setup would allow for real-time monitoring of the reaction and immediate purification of the product, leading to a fully automated and highly efficient manufacturing process.

Advanced Computational Studies for Predictive Modeling of Reactivity and Applications

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. Advanced computational studies on this compound could provide valuable insights into its properties and guide future experimental work.

Potential research directions include:

Density Functional Theory (DFT) Calculations: DFT studies can be used to investigate the electronic structure, molecular orbitals, and reactivity of this compound. This can help in predicting its behavior in different chemical reactions and in designing new reactions. For instance, computational studies on 2,4-dinitrobenzene derivatives have been used to understand their reactivity in nucleophilic substitution reactions. ccsenet.orgsemanticscholar.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This could be particularly useful in predicting its behavior in biological systems and in designing derivatives with specific binding properties.

Predictive Modeling of Reaction Outcomes: By combining quantum mechanical calculations with machine learning algorithms, it may be possible to develop predictive models for the outcomes of reactions involving this compound. This would allow for the in silico screening of potential reactions and the identification of the most promising candidates for experimental investigation.

| Computational Method | Research Goal | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure and predict reactivity. | Guide the design of novel reactions and catalysts. |

| Molecular Dynamics (MD) Simulations | Understand conformational dynamics and intermolecular interactions. | Aid in the design of molecules with specific binding properties. |

| Predictive Modeling (QM/ML) | Forecast reaction outcomes and identify promising synthetic routes. | Accelerate the discovery of new applications for the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.